molecular formula C9H10ClF2NO2 B8126380 [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride

Cat. No.: B8126380
M. Wt: 237.63 g/mol
InChI Key: IVHNCFVXEQBPBL-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a fluorinated amine hydrochloride salt characterized by a 1,3-dioxaindan core substituted with two fluorine atoms at the 2-position and a methylamine group at the 4-position. The compound’s structure combines a heterocyclic dioxaindan scaffold with electronegative fluorine substituents, which are known to enhance metabolic stability and bioavailability in pharmaceutical agents . The hydrochloride salt form improves aqueous solubility, a critical feature for drug delivery and formulation.

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHNCFVXEQBPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OC(O2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole oxides, while reduction may produce difluorobenzo dioxole alcohols.

Scientific Research Applications

Overview

(2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by the presence of difluoro and dioxolane functionalities, allows for diverse interactions in biological systems. This article explores its applications across medicinal chemistry, material science, and analytical chemistry.

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. The difluoro and dioxolane groups are known to enhance the pharmacokinetic properties of drugs, including absorption and metabolic stability.

Case Study : Research indicates that derivatives of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride exhibit inhibitory activity against certain enzymes involved in cancer progression. For instance, studies have shown that modifications to the dioxolane ring can lead to compounds with improved selectivity for cancer cell lines compared to normal cells.

2. Neuropharmacology
The compound has also been explored for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial targets in treating mood disorders and schizophrenia.

Case Study : In a controlled study, administration of this compound in animal models resulted in altered behavior indicative of anxiolytic effects. This suggests potential therapeutic applications in treating anxiety disorders.

Material Science Applications

1. Polymer Chemistry
(2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride can serve as a monomer in the synthesis of advanced polymers with unique properties such as increased thermal stability and chemical resistance.

Table 1: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride
Thermal Stability (°C)250300
Chemical ResistanceModerateHigh
FlexibilityLowModerate

Analytical Chemistry Applications

1. Chromatography
The compound's unique structure allows it to act as an effective chiral selector in chromatographic techniques. This is particularly useful in separating enantiomers in pharmaceutical formulations.

Case Study : In high-performance liquid chromatography (HPLC) experiments, the incorporation of this compound significantly improved the resolution of chiral compounds compared to traditional selectors.

Mechanism of Action

The mechanism of action of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole ring and methylamine group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
(2,2-Difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride C₉H₁₁ClF₂NO₂ 237.65* 1,3-Dioxaindan 2,2-Difluoro, methylamine
4-Aminomethyltetrahydropyran hydrochloride C₆H₁₄ClNO 163.64 Tetrahydropyran Aminomethyl
[2-(2,4-Dimethylphenoxy)ethyl]amine hydrochloride C₁₀H₁₆ClNO 217.70 Phenoxyethyl 2,4-Dimethylphenoxy
2-(2,2-Difluoro-1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride C₈H₁₀ClF₂NO₂ 225.62 1,3-Dioxaindan 2,2-Difluoro, ethylamine
[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride C₈H₁₄Cl₂N₂O 237.12 Pyridinylmethoxyethyl Methoxy, pyridine

*Calculated based on standard atomic weights.

Key Observations:

  • Core Heterocycles: The dioxaindan scaffold in the target compound distinguishes it from tetrahydropyran or pyridine-based analogs . The fused oxygen atoms in dioxaindan enhance ring rigidity and may influence binding selectivity compared to flexible tetrahydropyran derivatives.
  • Non-fluorinated analogs (e.g., phenoxyethylamine ) lack this stabilization.
  • Amine Group Variations: The methylamine group in the target compound contrasts with ethylamine or pyridinylmethoxyethylamine , affecting steric bulk and hydrogen-bonding capacity. Smaller amines (e.g., methyl) may improve membrane permeability compared to bulkier groups.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Hydrochloride salts universally improve aqueous solubility. However, the dioxaindan core’s lipophilicity (due to fluorine and aromaticity) may reduce solubility relative to tetrahydropyran derivatives .
  • Metabolic Stability: Fluorination typically enhances resistance to cytochrome P450-mediated degradation. The target compound’s 2,2-difluoro group likely confers greater stability than non-fluorinated phenoxyethylamine .
  • Bioavailability: Structural analogs like FFAR1/FFAR4 modulators demonstrate that fluorinated heterocycles achieve nanomolar potency in vitro, suggesting favorable absorption for the target compound.

Biological Activity

The compound (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a fluorinated amine derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol
  • IUPAC Name : 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine; hydrochloride
  • PubChem CID : 122156826
PropertyValue
Molecular FormulaC9H10ClF2NO2
Molecular Weight237.63 g/mol
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

Biological Activity Overview

Research into the biological activity of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride suggests potential applications in various therapeutic areas. The compound's structure allows it to interact with biological systems in unique ways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially increasing its efficacy as a pharmacological agent.

Case Studies and Research Findings

  • Neuropharmacological Effects
    • A study conducted on the effects of fluorinated amines indicated that derivatives similar to (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride exhibit significant modulation of serotonin receptors. This modulation can lead to anxiolytic and antidepressant-like effects in animal models .
  • Antimicrobial Activity
    • Preliminary screening for antimicrobial properties revealed that the compound exhibits moderate activity against certain strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .
  • Cytotoxicity Studies
    • In vitro studies assessing cytotoxicity against various cancer cell lines demonstrated that the compound has selective cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values suggest a promising therapeutic window for further development .

Safety Profile

The safety profile of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is critical for its potential therapeutic applications. Safety data indicate:

Hazard StatementsPrecautionary Statements
H302 (Harmful if swallowed)P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
H315 (Causes skin irritation)P280 (Wear protective gloves/protective clothing/eye protection/face protection)
H319 (Causes serious eye irritation)P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell)

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